An In-depth Technical Guide to 3-Butyl-2-(1-ethylpentyl)oxazolidine
An In-depth Technical Guide to 3-Butyl-2-(1-ethylpentyl)oxazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-butyl-2-(1-ethylpentyl)oxazolidine, a versatile heterocyclic compound. The document details its chemical and physical characteristics, synthesis, and primary industrial applications, with a focus on its role as a moisture scavenger. Detailed, representative experimental protocols for its synthesis, purification, and characterization are provided to support research and development activities. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties and applications of oxazolidine derivatives.
Introduction
3-Butyl-2-(1-ethylpentyl)oxazolidine is a substituted oxazolidine that has garnered interest primarily for its utility in industrial applications, most notably as a moisture scavenger in polyurethane systems.[1] Oxazolidines, as a class of compounds, are also explored as intermediates in pharmaceutical synthesis.[2] The synthesis of this specific oxazolidine typically involves the condensation of N-butylaminoethanol with 2-ethylhexanal.[2] This guide aims to consolidate the available information on its basic properties and provide practical, detailed methodologies for its synthesis and analysis.
Chemical and Physical Properties
The fundamental properties of 3-butyl-2-(1-ethylpentyl)oxazolidine are summarized in the tables below. These properties are crucial for its handling, application, and analysis.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 165101-57-5 |
| Molecular Formula | C14H29NO[3][4] |
| Molecular Weight | 227.39 g/mol [2][3][4] |
| IUPAC Name | 3-Butyl-2-(1-ethylpentyl)oxazolidine |
| Synonyms | IncoZol 2, 3-Butyl-2-heptan-3-yl-1,3-oxazolidine |
Table 2: Physical Properties
| Property | Value |
| Physical State | Liquid[5] |
| Boiling Point | 180 °C (lit.) |
| Density | 1.04 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.449 (lit.) |
| Flash Point | 85 °C |
| Water Solubility | 122.8 mg/L at 25 °C |
| Vapor Pressure | 2.751 Pa at 25 °C |
| pKa | 7.41 ± 0.40 (Predicted) |
Synthesis and Purification
The most common method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine is through the condensation reaction of an amino alcohol and an aldehyde.[2]
Synthesis Experimental Protocol
This protocol describes a representative method for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Materials:
-
N-butylaminoethanol
-
2-ethylhexanal
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add N-butylaminoethanol (1.0 eq) and toluene (2 mL per mmol of N-butylaminoethanol).
-
Begin stirring the solution and add 2-ethylhexanal (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and collect the water byproduct in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. The optimal temperature for similar oxazolidine syntheses is typically between 80-120°C.[2]
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Experimental Protocol
The crude 3-butyl-2-(1-ethylpentyl)oxazolidine can be purified by vacuum distillation.
Materials:
-
Crude 3-butyl-2-(1-ethylpentyl)oxazolidine
-
Vacuum distillation apparatus
Procedure:
-
Set up the vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Gradually apply vacuum and slowly heat the flask.
-
Collect the fraction that distills at the appropriate boiling point under the applied vacuum.
Analytical Characterization
The identity and purity of 3-butyl-2-(1-ethylpentyl)oxazolidine can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[3]
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid[3] |
| Detection | UV |
| Mode | Isocratic |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR spectrum of 3-butyl-2-(1-ethylpentyl)oxazolidine is available in spectral databases.
Table 4: Predicted FTIR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (alkyl) | 2850-2960 |
| C-N stretch | 1000-1250 |
| C-O stretch | 1000-1300 |
Applications
The primary application of 3-butyl-2-(1-ethylpentyl)oxazolidine is as a moisture scavenger in polyurethane coatings and sealants.[1] It reacts with water, preventing the unwanted reaction of isocyanates with moisture which can lead to the formation of carbon dioxide gas and defects in the final product.
Visualizations
Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
Caption: Condensation reaction for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Moisture Scavenging Mechanism
Caption: Hydrolysis of oxazolidine in the presence of water to prevent isocyanate reaction.
Experimental Workflow
Caption: A typical workflow from synthesis to application of the compound.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
